molecular formula C12H17N3O2 B2569097 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide CAS No. 2094819-47-1

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide

Cat. No.: B2569097
CAS No.: 2094819-47-1
M. Wt: 235.287
InChI Key: SEPCXYHHQBNFMU-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, a cyclopropyl group, and a prop-2-enamide moiety. The 1,2,4-oxadiazole ring is a notable pharmacophore in medicinal chemistry, often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s 1,2,4-oxadiazole ring is known for its biological activity. It has potential applications in drug discovery, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. The cyclopropyl group can enhance the compound’s metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide stands out due to its combination of a cyclopropyl group and an oxadiazole ring, providing a unique set of chemical and biological properties. This combination can lead to enhanced stability, bioavailability, and a broad spectrum of biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-4-9(16)13-10(7(2)3)12-14-11(15-17-12)8-5-6-8/h4,7-8,10H,1,5-6H2,2-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPCXYHHQBNFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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